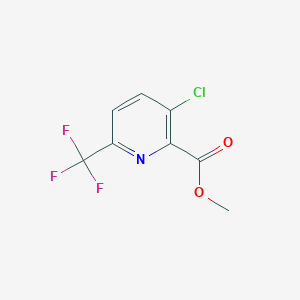

Methyl 3-chloro-6-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

methyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-4(9)2-3-5(13-6)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGHUSHBBKTWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-6-(trifluoromethyl)picolinate typically involves the esterification of 3-chloro-6-(trifluoromethyl)picolinic acid. One common method includes the reaction of 3-chloro-6-(trifluoromethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of Methyl 3-chloro-6-(trifluoromethyl)picolinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 3-amino-6-(trifluoromethyl)picolinate.

Oxidation: Formation of 3-chloro-6-(trifluoromethyl)picolinic acid.

Reduction: Formation of 3-chloro-6-(trifluoromethyl)picolinamine.

Scientific Research Applications

Synthesis and Structural Characteristics

Methyl 3-chloro-6-(trifluoromethyl)picolinate can be synthesized through various methods involving chlorination and trifluoromethylation of picolinate derivatives. The structural characteristics of this compound include a picolinate backbone with a chlorine atom and a trifluoromethyl group, which enhances its biological activity.

Biological Activities

Antimycobacterial Activity:

Recent studies have highlighted the potential of chloropicolinate derivatives, including methyl 3-chloro-6-(trifluoromethyl)picolinate, as candidates for treating tuberculosis (TB). A series of derivatives were synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis. Some compounds demonstrated significant minimum inhibitory concentration (MIC) values, indicating their potential as anti-TB agents without adversely affecting the human immune system .

Herbicidal Properties:

Chloropicolinate derivatives are recognized for their herbicidal properties. Methyl 3-chloro-6-(trifluoromethyl)picolinate has been associated with the development of effective herbicides that target broadleaf weeds while minimizing harm to crops. The unique trifluoromethyl group contributes to the herbicidal activity by enhancing the compound's lipophilicity, allowing better penetration into plant tissues .

Case Study 1: Antimycobacterial Activity

A study synthesized various chloropicolinate amide derivatives, including methyl 3-chloro-6-(trifluoromethyl)picolinate, and evaluated their efficacy against M. tuberculosis. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining potent antimycobacterial activity. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Herbicide Development

Research focused on the synthesis of new herbicides based on chloropicolinate structures revealed that compounds like methyl 3-chloro-6-(trifluoromethyl)picolinate could effectively control weed populations without affecting crop yields. Field trials demonstrated that these compounds could reduce weed biomass significantly compared to untreated controls, showcasing their practical agricultural applications .

Comparative Analysis of Biological Activities

| Compound | Antimycobacterial Activity (MIC) | Herbicidal Activity |

|---|---|---|

| Methyl 3-chloro-6-(trifluoromethyl)picolinate | Low cytotoxicity, good MIC values | Effective against broadleaf weeds |

| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Higher MIC values observed | Moderate herbicidal effects |

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In herbicidal applications, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventually plant death. The compound targets auxin receptors and interferes with the auxin signaling pathway .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| Methyl 3-chloro-6-(trifluoromethyl)picolinate | 1416354-40-9 | Cl (3), -CF₃ (6), ester (2) | C₈H₅ClF₃NO₂ | 239.58 | Pharmaceutical intermediate |

| Methyl 6-chloro-5-(trifluoromethyl)picolinate | 1211518-35-2 | Cl (6), -CF₃ (5), ester (2) | C₈H₅ClF₃NO₂ | 239.58 | Medical intermediate |

| Methyl 3-bromo-6-(trifluoromethyl)picolinate | 1211538-62-3 | Br (3), -CF₃ (6), ester (2) | C₈H₅BrF₃NO₂ | 284.03 | Synthetic chemistry reagent |

| 6-Chloro-3-(trifluoromethyl)pyridine-2-carboxylic acid | 796090-24-9 | Cl (6), -CF₃ (3), carboxylic acid | C₇H₃ClF₃NO₂ | 225.55 | Agrochemical precursor |

| 3-Methoxy-6-(trifluoromethyl)picolinic acid | 1214330-74-1 | OMe (3), -CF₃ (6), carboxylic acid | C₈H₆F₃NO₃ | 221.13 | Ligand in catalysis |

Key Differences and Implications

Substituent Effects

- Halogen Type : Replacing chlorine with bromine (e.g., Methyl 3-bromo-6-(trifluoromethyl)picolinate) increases molecular weight and polarizability, enhancing reactivity in nucleophilic substitutions .

- Positional Isomerism : Methyl 6-chloro-5-(trifluoromethyl)picolinate differs in the placement of Cl and -CF₃ groups, altering steric and electronic interactions. This impacts binding affinity in biological targets .

- Functional Groups : The carboxylic acid derivative (CAS 796090-24-9) exhibits higher acidity (pKa ~2–3) compared to the ester form, affecting solubility and bioavailability .

Stability and Handling

- Esters like Methyl 3-chloro-6-(trifluoromethyl)picolinate are stored under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis , while carboxylic acids are more stable at room temperature .

- Methoxy-substituted derivatives (e.g., CAS 1214330-74-1) exhibit reduced electrophilicity, making them less reactive toward nucleophiles compared to chloro/bromo analogs .

Biological Activity

Methyl 3-chloro-6-(trifluoromethyl)picolinate is a compound of significant interest in the fields of agriculture and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Methyl 3-chloro-6-(trifluoromethyl)picolinate has a unique chemical structure that contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atom can participate in halogen bonding, influencing the compound's interactions with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Herbicidal Activity : Methyl 3-chloro-6-(trifluoromethyl)picolinate acts as a synthetic auxin. It mimics natural plant hormones, disrupting normal growth processes by targeting auxin receptors. This leads to uncontrolled growth and eventual plant death, making it effective as an herbicide.

- Antimicrobial Properties : Research indicates potential antimicrobial effects, although specific mechanisms remain under investigation. The compound may inhibit bacterial growth by interfering with metabolic pathways or cellular structures.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Herbicidal | Disrupts plant growth by mimicking auxins; effective against various weeds. |

| Antimicrobial | Potential inhibition of bacterial growth; requires further study for mechanisms. |

| Anticancer | Investigated for potential anticancer properties; ongoing research needed. |

Case Studies

- Herbicidal Efficacy : A study evaluating the herbicidal properties found that Methyl 3-chloro-6-(trifluoromethyl)picolinate effectively controlled several weed species in agricultural settings. The compound demonstrated a significant reduction in weed biomass compared to untreated controls.

- Antimicrobial Activity : In vitro studies showed that the compound exhibited inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent. The exact mechanism remains to be elucidated, but preliminary results indicate disruption of cell wall synthesis and metabolic interference.

- Potential Anticancer Effects : Preliminary investigations into the anticancer properties of this compound have shown promise, particularly in cell lines associated with specific cancers. Further studies are needed to confirm these findings and explore the underlying mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of Methyl 3-chloro-6-(trifluoromethyl)picolinate. Modifications to the chemical structure can significantly impact its efficacy and selectivity:

Q & A

Q. What are the recommended safety protocols for handling methyl 3-chloro-6-(trifluoromethyl)picolinate in laboratory settings?

Methyl 3-chloro-6-(trifluoromethyl)picolinate requires stringent safety measures due to its potential hazards. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a respirator if ventilation is insufficient .

- Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors or aerosols .

- Storage: Store in a sealed container under inert atmosphere (e.g., nitrogen) at 2–8°C to prevent decomposition .

- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .

Q. How can researchers verify the purity and structural identity of methyl 3-chloro-6-(trifluoromethyl)picolinate?

Methodological approaches include:

- Chromatography: Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm .

- Spectroscopy: Confirm structure via H/C NMR (e.g., trifluoromethyl signals at ~110–120 ppm in F NMR) and FT-IR (C=O stretch at ~1700 cm) .

- Elemental Analysis: Compare experimental C, H, N, and Cl content with theoretical values (e.g., CHClFNO) .

Q. What solvents and reaction conditions are compatible with this compound during synthesis?

- Solvent Compatibility: Use THF, dichloromethane, or acetonitrile due to stability under inert conditions. Avoid strong acids/bases to prevent ester hydrolysis .

- Temperature: Reactions typically proceed at room temperature; elevated temperatures (>80°C) may induce decomposition .

Advanced Research Questions

Q. How can methyl 3-chloro-6-(trifluoromethyl)picolinate be functionalized for use in agrochemical or pharmaceutical intermediates?

Advanced strategies include:

- Nucleophilic Aromatic Substitution: Replace the chlorine atom with amines (e.g., 4-aminopiperidine) using Pd catalysis (e.g., Xantphos/Pd(OAc)) in toluene at 100°C .

- Cross-Coupling Reactions: Employ Suzuki-Miyaura coupling with boronic acids to introduce aryl groups at the 3-position .

- Ester Hydrolysis: Convert to the carboxylic acid derivative using LiOH in THF/HO for further conjugation .

Q. What analytical techniques resolve contradictions in reaction yield data for derivatives of this compound?

- Kinetic Studies: Monitor reaction progress via in-situ IR or Raman spectroscopy to identify intermediates .

- Isotopic Labeling: Use O-labeled methanol to trace esterification efficiency and byproduct formation .

- Computational Modeling: Apply DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic favorability of competing pathways .

Q. How does the trifluoromethyl group influence the compound’s reactivity in heterocyclic synthesis?

The CF group:

- Electron-Withdrawing Effect: Enhances electrophilicity at the 6-position, facilitating nucleophilic attacks .

- Steric Hindrance: Limits access to the 3-position, directing regioselectivity in cross-coupling reactions .

- Metabolic Stability: Improves resistance to oxidative degradation in bioactive molecules, as seen in herbicide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.